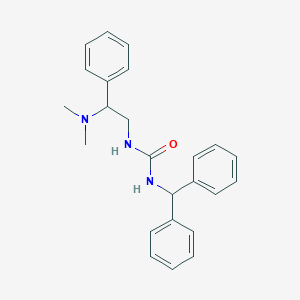

1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

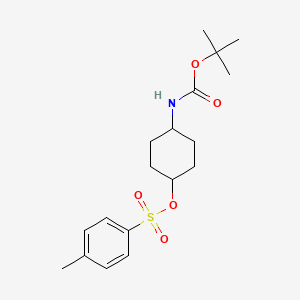

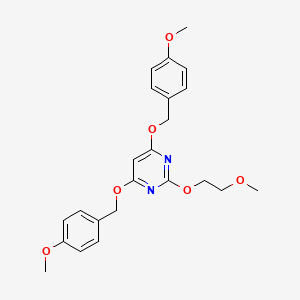

The synthesis of 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This new reaction has proven to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .Molecular Structure Analysis

The molecular formula of this compound is C24H27N3O. The molecular weight is 373.5.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This reaction yields 1-benzhydryl-3-phenylurea derivatives .Aplicaciones Científicas De Investigación

Urea Biosensors

- Urea biosensors have seen significant advancements, utilizing urease as a bioreceptor element. The integration of various nanoparticles and conducting polymers in urea biosensors aims to detect and quantify urea concentration, which is crucial in medical diagnostics and environmental monitoring. This technology's relevance extends to agriculture, food preservation, and other fields where urea detection is necessary (Botewad et al., 2021).

Drug Design

- Ureas play a pivotal role in drug design due to their unique hydrogen bonding capabilities, contributing to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review highlights urea derivatives as modulators of biological targets, underscoring the importance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).

Hydrogen Carrier for Fuel Cells

- Urea has been explored as a hydrogen carrier for fuel cells, offering a sustainable and long-term energy supply. Its attributes, such as non-toxicity, stability, and ease of storage and transport, make urea a promising candidate for hydrogen storage and fuel cell power sources. This review assesses the feasibility of utilizing urea as a hydrogen carrier, highlighting the need for further research to exploit this natural resource for sustainable energy solutions (Rollinson et al., 2011).

Agronomic Efficiency

- The use of urease inhibitors in agriculture to improve urea's agronomic efficiency is reviewed. Techniques to mitigate the rapid hydrolysis of urea in soil, thereby reducing ammonia volatilization and increasing nitrogen use efficiency, are discussed. This research highlights the potential of urease inhibitors in enhancing urea fertilizer effectiveness, contributing to more sustainable agricultural practices (Cantarella et al., 2018).

Urea in Organic Synthesis

- The role of urea in organic synthesis, particularly in the formation of organic carbonates from alcoholysis, signifies its importance as a green compound for producing monomers, polymers, and fuel additives. The review on synthesizing organic carbonates from urea highlights innovative non-phosgene methods, emphasizing urea's potential in green chemistry and industrial applications (Shukla & Srivastava, 2017).

Mecanismo De Acción

Target of Action

Similar urea derivatives such as n-nitrosoureas, benzoylureas, thioureas, and diarylsulphonylureas have been reported to have a wide range of activities against leukemias and solid tumors . Some 1-benzhydryl-3-phenylureas are reported as cannabinoid receptor 1 inverse agonists, which lead to a reduction in appetite and can be used as anti-obesity agents .

Mode of Action

It is known that urea derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

It has been reported that various urea derivatives have antimicrobial, hypoglycemic, and anticonvulsant activity .

Result of Action

The 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea derivatives were evaluated for anticonvulsant activity by PTZ induced convulsions in mice . The results showed that these compounds possess potent anticonvulsant activity .

Propiedades

IUPAC Name |

1-benzhydryl-3-[2-(dimethylamino)-2-phenylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-27(2)22(19-12-6-3-7-13-19)18-25-24(28)26-23(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-23H,18H2,1-2H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNTWSUOUOVUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)